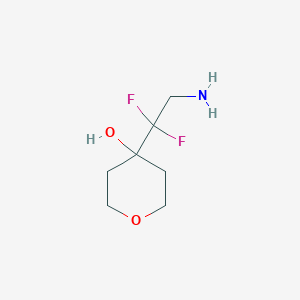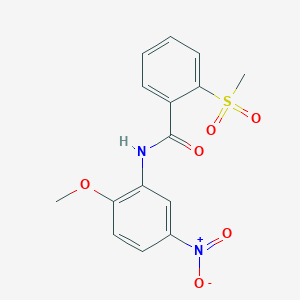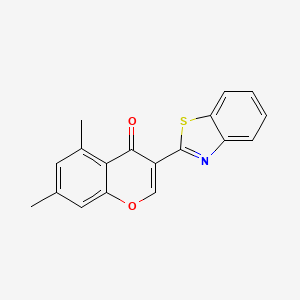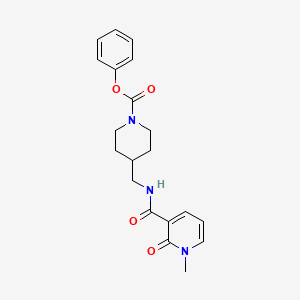
Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Drug Development
DHPMs have been widely investigated for their potential in anticancer drug development. The structural diversity of DHPMs allows for the creation of highly functionalized heterocycles, which can be tailored for specific therapeutic targets. For instance, monastrol, a DHPM derivative, has been identified as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis. Inhibiting this enzyme leads to cell cycle arrest and may trigger cellular apoptosis .
Calcium Channel Blockers
The 1,4-dihydropyrimidine nucleus is a crucial component in the development of calcium channel blockers. These compounds are used to treat various cardiovascular diseases by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thus reducing muscle contraction .
Antimicrobial Agents
DHPMs exhibit antimicrobial properties, making them valuable in the search for new antibiotics. Their ability to inhibit the growth of bacteria and other microorganisms is an area of ongoing research, with the aim of developing compounds that can combat antibiotic-resistant strains .
Anti-inflammatory Medications
The anti-inflammatory properties of DHPMs are another area of interest. By modulating inflammatory pathways, these compounds can potentially be used to treat conditions such as arthritis and other inflammatory diseases .
Antiepileptic Potential
Structurally similar to phenobarbital, certain DHPMs have shown promise as antiepileptic agents. Their potential to act on the central nervous system to prevent seizures is a field of active investigation .
Intramolecular Charge Transfer (ICT) Applications
Due to the electron-withdrawing nature of the pyrimidine ring, DHPMs can be used in push-pull structures for ICT. This property is useful in the development of materials for electronic and photonic applications .
Neuroprotective Effects
Research has also explored the neuroprotective effects of DHPMs. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage .
Organic Synthesis and Medicinal Chemistry
In organic synthesis, the Biginelli reaction is a key method for constructing DHPMs. This reaction is an acid-catalyzed, three-component process that provides a rapid and straightforward synthesis of these compounds. The versatility of this reaction allows for the creation of a wide range of derivatives, which can be further explored for medicinal chemistry applications .
Propiedades
IUPAC Name |
phenyl 4-[[(1-methyl-2-oxopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-22-11-5-8-17(19(22)25)18(24)21-14-15-9-12-23(13-10-15)20(26)27-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMSVGVUGAVABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)
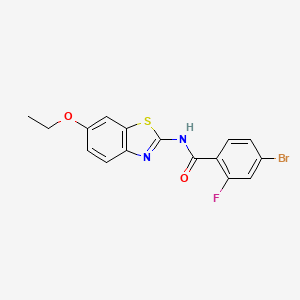

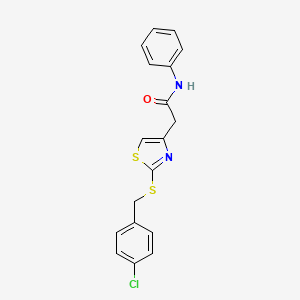
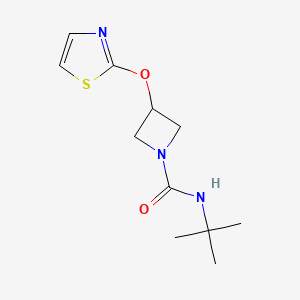

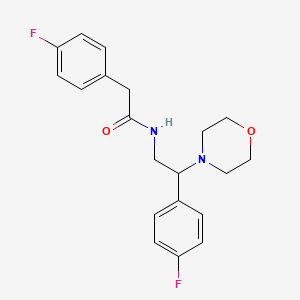
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2914535.png)
